3-[(1E)-2-(pyrrolidin-1-yl)ethenyl]pyridine-2-carbonitrile
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Overview
Description
3-(2-Pyrrolidin-1-yl-vinyl)-pyridine-2-carbonitrile is an organic compound with the molecular formula C12H13N3 It is a derivative of pyridine and contains a pyrrolidine ring attached to a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyrrolidin-1-yl-vinyl)-pyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carbonitrile and pyrrolidine.
Vinylation: The pyridine-2-carbonitrile undergoes a vinylation reaction with a suitable vinylating agent, such as vinyl bromide, in the presence of a base like potassium carbonate.
Pyrrolidine Addition: The vinylated intermediate is then reacted with pyrrolidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyrrolidin-1-yl-vinyl)-pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the vinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(2-Pyrrolidin-1-yl-vinyl)-pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in research to understand its effects on various biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2-Pyrrolidin-1-yl-vinyl)-pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyrrolidin-1-yl-vinyl)-pyridine: Lacks the carbonitrile group, which may affect its reactivity and applications.
2-(Pyrrolidin-1-yl)-pyridine-3-carbonitrile: Similar structure but with different positioning of the pyrrolidine and carbonitrile groups.
Uniqueness
3-(2-Pyrrolidin-1-yl-vinyl)-pyridine-2-carbonitrile is unique due to the presence of both the vinyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-pyrrolidin-1-ylethenyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-10-12-11(4-3-6-14-12)5-9-15-7-1-2-8-15/h3-6,9H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDNCLOJTBRGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=CC2=C(N=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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